molecular formula C24H15N3O2S B2837402 4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324758-60-3

4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2837402
CAS RN: 324758-60-3
M. Wt: 409.46
InChI Key: STNCNGHGIPIYPW-UHFFFAOYSA-N
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Description

The compound “4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” is a benzamide derivative. It is also known as N-benzoyl-N’-(4-cyanophenyl)thiourea . The IUPAC name is N-benzoyl-N’- (4-cyanophenyl)thiourea . The InChI code is 1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H, (H2,17,18,19,20) and the InChI key is FEECPKRZFPEEEU-UHFFFAOYSA-N .


Synthesis Analysis

The synthesis of benzamide derivatives, including “4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The crystal structure of the title compound was determined by an X-ray single-crystal technique . An intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions were observed for the crystal structure .


Chemical Reactions Analysis

The reaction to synthesize benzamide derivatives involves the direct condensation of benzoic acids and amines . This reaction is usually performed at high temperatures .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.34 . It has a boiling point of 168-172 . The storage temperature is ambient temperature .

Scientific Research Applications

Synthesis of Benzamides

Benzamides, including the compound , can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

Pharmaceutical Applications

Benzamides are used widely in the pharmaceutical industry. As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group . They are in the structures of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, diltiazem, lipitor, and vyvanse .

Industrial Applications

Benzamides are also widely used in industries such as paper, plastic, and rubber . They are used as an intermediate product in the synthesis of therapeutic agents .

Biological Activities

N-aroyl-N′-substituted-thiourea derivatives, which include the compound , are known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties .

Agricultural Applications

These compounds have regulating activities for plant protection in agriculture . They have been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions .

Analytical Applications

These types of ligands have been used as a chemosensor for anions such as F−, CN−, OAc−, etc., and as a potentiometric sensor for heavy metals . Aroylthiourea derivatives with different substituents have been successfully employed in environmental control as ion-selective electrodes .

Synthesis of Heterocyclic Scaffolds

The synthesis of biologically important heterocyclic scaffolds, such as thiohydantoins, has also used some arylthiourea derivatives .

Cyclic Voltammetric Behavior

The compound “4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” has been studied for its cyclic voltammetric behavior . The reduction in potential values of the different functional groups such as nitro and cyano in title compounds were investigated using CV curves .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements are H315, H319, and H335, and the precautionary statements are P261, P271, and P280 .

Future Directions

Benzamide derivatives are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O2S/c25-14-16-6-8-17(9-7-16)21-15-30-24(26-21)27-23(29)20-12-10-19(11-13-20)22(28)18-4-2-1-3-5-18/h1-13,15H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNCNGHGIPIYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

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